3-(Pentylamino)propanoic acid 3-(Pentylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988188
InChI: InChI=1S/C8H17NO2/c1-2-3-4-6-9-7-5-8(10)11/h9H,2-7H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

3-(Pentylamino)propanoic acid

CAS No.:

Cat. No.: VC17988188

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Pentylamino)propanoic acid -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name 3-(pentylamino)propanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-2-3-4-6-9-7-5-8(10)11/h9H,2-7H2,1H3,(H,10,11)
Standard InChI Key HLIKIPDETHLRHM-UHFFFAOYSA-N
Canonical SMILES CCCCCNCCC(=O)O

Introduction

Chemical Structure and Nomenclature

3-(Pentylamino)propanoic acid (IUPAC name: 3-(pentylamino)propanoic acid) has the molecular formula C₈H₁₇NO₂ and a molecular weight of 173.23 g/mol. Its structure consists of a propanoic acid backbone with a pentylamino group (-NH-C₅H₁₁) attached to the β-carbon (Figure 1)1. The hydrochloride salt form (C₈H₁₈ClNO₂) is commonly used to enhance solubility and stability1.

PropertyValue
Molecular FormulaC₈H₁₇NO₂
Molecular Weight173.23 g/mol
CAS Registry Number2377035-78-2 (HCl salt)
SolubilitySoluble in polar solvents (e.g., water, ethanol)

Synthesis Methods

Michael Addition and Alkylation

The synthesis typically involves a Michael addition between pentylamine and acrylate derivatives, followed by methylation or hydrolysis. A patent (CN103396332A) outlines a two-step process2:

  • Step 1: Reaction of n-amylamine with acrylate esters (e.g., ethyl acrylate) under mild conditions (-10°C to 70°C) to form 3-(pentylamino)propanoate esters.

  • Step 2: Hydrolysis of the ester using hydrochloric acid to yield the free acid or its hydrochloride salt2.

Optimized Conditions:

  • Temperature: 25–70°C

  • Catalyst: Triethylamine or sodium carbonate

  • Yield: >85% after purification2

Physical and Chemical Properties

Physicochemical Characteristics

  • Boiling Point: ~235°C (estimated for methyl ester analog)3

  • LogP: 2.46 (indicating moderate lipophilicity)3

  • pKa: The carboxylic acid group has a pKa of ~4.8, while the amino group has a pKa of ~10.2, making the compound zwitterionic at physiological pH4.

Stability

  • The hydrochloride salt is stable under ambient conditions but hydrolyzes in strongly acidic or basic environments1.

  • Degradation products include pentylamine and propionic acid4.

Biological Activity and Applications

Pharmaceutical Intermediate

3-(Pentylamino)propanoic acid is a key intermediate in synthesizing ibandronate sodium, a bisphosphonate used to treat osteoporosis5. Its role in inhibiting osteoclast activity stems from its affinity for hydroxyapatite in bone tissue5.

Biological Studies

  • Muscle Function: Analogous β-alanine derivatives (e.g., sustained-release formulations) enhance muscle endurance by buffering intracellular pH, though direct evidence for 3-(pentylamino)propanoic acid is limited6.

  • Cytotoxicity: Methyl ester derivatives exhibit IC₅₀ values of 0.1–0.7 µg/mL against cancer cell lines (e.g., A-549 lung cancer), suggesting potential anticancer applications3.

Cell LineIC₅₀ (µg/mL)Reference
A-549 (Lung)0.108 ± 0.0033
MCF-7 (Breast)0.165 ± 0.0073

Industrial Uses

  • Polymer Synthesis: N-alkylated β-alanine derivatives serve as monomers for biodegradable polymers7.

  • Catalysis: Phosphino-propanoic acid analogs act as ligands in Pd/Cu-catalyzed alkyne coupling reactions8.

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
β-AlanineLacks alkyl side chain; higher polarityDietary supplements
3-(Methylamino)propanoic acidShorter alkyl chain; reduced lipophilicityDrug intermediates
Ibandronate Impurity 3Contains bisphosphonate groupOsteoporosis therapy

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and tissue distribution.

  • Therapeutic Potential: Explore anti-inflammatory or neuroprotective effects, inspired by α4 integrin antagonists9.

  • Green Chemistry: Develop solvent-free synthesis routes to reduce environmental impact7.

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